C6 NBD Ceramide

Description

Significance of Sphingolipids in Eukaryotic Cell Function

Sphingolipids are a diverse class of lipids that are essential structural components of eukaryotic cell membranes, especially abundant in the plasma membrane's outer leaflet. nih.govthermofisher.com Beyond their structural roles, sphingolipids and their metabolites act as crucial signaling molecules, modulating a wide array of fundamental cellular processes. nih.govuu.nleuropa.eumdpi.com These functions range from regulating cell growth, differentiation, and survival to influencing cytoskeletal organization, protein trafficking, and signal transduction. nih.govthermofisher.comuu.nleuropa.eumdpi.com The intricate control of their intracellular localization and metabolism is vital for maintaining cellular homeostasis, and dysregulation of sphingolipid metabolism is implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer. europa.euspringernature.com Ceramides (B1148491), the central hub of sphingolipid metabolism, are synthesized by ceramide synthases and serve as the building blocks for more complex sphingolipids such as sphingomyelin (B164518) and glycosphingolipids. thermofisher.commdpi.comfrontiersin.org

Rationale for Utilizing Fluorescent Lipid Analogs in Biological Research

Investigating the dynamics of lipids in living cells presents significant challenges due to their small size and the complexity of membrane environments. Unlike proteins, genetic manipulation to create fluorescently tagged versions of lipids is not feasible. researchgate.net Fluorescent lipid analogs overcome this limitation by incorporating a fluorescent moiety into a lipid structure, allowing researchers to visualize their localization, movement, and metabolism using fluorescence microscopy and spectroscopy techniques. researchgate.netnih.govacs.orguca.edu.ar The attached fluorophore acts as a reporter, enabling real-time tracking of the analog within the cell. nih.gov However, careful consideration is required when using these analogs, as the addition of a fluorescent label can potentially alter the lipid's biophysical properties and trafficking behavior compared to its natural counterpart. researchgate.netnih.govresearchgate.net Therefore, the choice of fluorophore and its attachment site are critical for ensuring the analog accurately mimics the behavior of the endogenous lipid. researchgate.net

Historical Context of Nbd-Ceramide as a Research Tool

The development of fluorescent ceramide analogs marked a significant advancement in the study of sphingolipid metabolism and trafficking. NBD-ceramide, specifically often a short-chain version like C6-NBD-ceramide, became a widely adopted tool due to its favorable properties for cellular uptake and visualization. nih.govnih.gov

Early studies into ceramide metabolism relied on techniques like subcellular fractionation and the use of radioactive substrates to track lipid synthesis and localization. nih.govnih.gov These methods provided valuable initial insights but were often limited by issues such as the purity of subcellular fractions and the inability to visualize dynamics in live cells. nih.gov The synthesis of fluorescent ceramide derivatives, such as those incorporating the nitrobenzoxadiazole (NBD) group, revolutionized the field. nih.govnih.gov Researchers like Lipsky and Pagano were pioneers in synthesizing and utilizing fluorescent ceramide analogs, including C6-NBD-ceramide, to directly observe the intracellular translocation and sequestering of these lipids and their metabolites in living cells using fluorescence microscopy. nih.govcaymanchem.com This allowed for the real-time visualization of ceramide transport and its conversion into other sphingolipids within cellular compartments. nih.govcaymanchem.com Characterization of these early NBD-ceramide analogs involved demonstrating their uptake by cells and their subsequent metabolic conversion into fluorescently labeled complex sphingolipids like sphingomyelin and glucosylceramide. nih.govbiologists.com

The initial success of NBD-ceramide in visualizing ceramide trafficking to the Golgi apparatus and its subsequent metabolism paved the way for its widespread use in various areas of sphingolipid research. nih.govnih.gov Its applications have evolved significantly over time, moving beyond simple visualization to quantitative analysis of metabolic fluxes and enzyme activities.

Early applications primarily focused on tracing the movement of ceramide from the plasma membrane to the Golgi and its conversion to sphingomyelin and glycosphingolipids. nih.govcaymanchem.comresearchgate.net This helped establish the Golgi as a major site for the synthesis of complex sphingolipids. nih.gov NBD-ceramide has been used as a fluorescent substrate to measure the activity of key enzymes involved in sphingolipid metabolism, such as UDP-glucose:ceramide glucosyltransferase and sphingomyelin synthase. nih.govcaymanchem.com More recently, methods utilizing NBD-ceramide in conjunction with techniques like HPLC have been developed to simultaneously quantify the activities of multiple Golgi-resident enzymes involved in ceramide metabolism, including sphingomyelin synthase 1, glucosylceramide synthase, and ceramide kinase. nih.gov This allows for a more comprehensive assessment of sphingolipid metabolic flux within live cells. nih.gov Furthermore, NBD-ceramide and its metabolites have been used to study lipid rafts and membrane microdomains, investigate lipid transport pathways, and assess the effects of various pharmacological agents on sphingolipid metabolism. thermofisher.comnih.gov The development of NBD-ceramide and its subsequent applications have been instrumental in advancing our understanding of the intricate roles of sphingolipids in cellular structure, function, and disease.

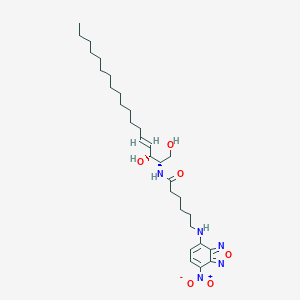

Structure

2D Structure

Properties

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+/t25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIRBXILQRLFIK-VPZZKNKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334180 | |

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94885-02-6 | |

| Record name | N-(Nbd-aminohexanoyl)-D-erythro-sphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094885026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2S,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(NBD-AMINOHEXANOYL)-D-ERYTHRO-SPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39ZCU6EB2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological Approaches Employing Nbd Ceramide As a Fluorescent Probe

Preparation and Delivery of Nbd-Ceramide to Cellular Systems

Delivering lipophilic fluorescent probes like Nbd-ceramide into the aqueous environment of cellular systems presents a challenge. Two common and effective methods address this: complexing with Bovine Serum Albumin (BSA) and using vesicle-mediated delivery.

BSA-Complexed Delivery Methods

Complexing fluorescent lipids with BSA is a widely used technique that facilitates their delivery into cells without the need for organic solvents in the cell culture medium genecopoeia.comfishersci.comstemcell.com. BSA, a soluble protein, acts as a carrier, binding the hydrophobic Nbd-ceramide and allowing it to be dissolved in aqueous solutions for cellular incubation genecopoeia.comfishersci.comstemcell.com.

A typical protocol for preparing Nbd-ceramide–BSA complexes involves dissolving the Nbd-ceramide in a small volume of an organic solvent mixture, such as chloroform:ethanol (B145695). genecopoeia.comthermofisher.comumass.edu. The solvent is then evaporated, often under a stream of nitrogen and vacuum, to obtain a dried lipid film genecopoeia.comthermofisher.comumass.edu. This film is subsequently redissolved in a small amount of ethanol genecopoeia.comthermofisher.com. A solution of defatted BSA in a serum-free balanced salt solution, such as Hanks' buffered salt solution with HEPES (HBSS/HEPES), is prepared genecopoeia.comthermofisher.com. The ethanolic solution of Nbd-ceramide is then injected into the vortexing BSA solution to form the complex genecopoeia.com. The resulting Nbd-ceramide-BSA complex solution can be stored, typically at -20°C, protected from light genecopoeia.comumass.edu.

For cellular staining using BSA-complexed Nbd-ceramide, cells grown on coverslips are typically rinsed with an appropriate medium genecopoeia.comthermofisher.comumass.edu. They are then incubated with the Nbd-ceramide–BSA complex solution, often at 4°C for a specific duration, such as 30 minutes genecopoeia.comthermofisher.comumass.edu. Following this incubation, the cells are rinsed with ice-cold medium and then incubated in fresh medium at 37°C for a further period, commonly 30 minutes, to allow for internalization and trafficking of the probe genecopoeia.comthermofisher.com. Subsequent washing steps prepare the cells for fluorescence microscopy genecopoeia.comthermofisher.com. This method results in prominent labeling of the Golgi apparatus and weaker labeling of other intracellular membranes genecopoeia.com. For fixed cells, similar steps are followed, often including a post-staining incubation with serum or BSA to enhance Golgi staining by back-exchanging excess probe medchemexpress.comgenecopoeia.com.

Vesicle-Mediated Delivery

While BSA complexation is prevalent, fluorescent lipids like Nbd-ceramide can also be delivered to cells via incorporation into lipid vesicles canada.caresearchgate.net. This method involves preparing liposomes or supported lipid bilayers containing the fluorescent probe canada.caresearchgate.net. Supported bilayers can be formed on substrates like mica via vesicle fusion canada.ca. This approach is particularly useful for studying membrane properties and lipid domain partitioning in model membrane systems canada.caresearchgate.netmdpi.com.

Research findings using vesicle-mediated delivery of NBD-ceramide have demonstrated its ability to partition into different lipid phases within supported bilayers. For instance, NBD-ceramide has been shown to be preferentially recruited into both liquid-ordered (Lo) and liquid-disordered (Ld) domains but excluded from the gel phase in giant unilamellar vesicles (GUVs) mdpi.com. Studies using polarized Total Internal Reflection Fluorescence Microscopy (pTIRFM) with NBD-ceramide incorporated into supported bilayers have revealed its sensitivity to changes in membrane order induced by ceramide incorporation canada.caresearchgate.net. NBD-ceramide measured significantly higher order parameters in Lo domains compared to Ld phases in phase-separated bilayers canada.caresearchgate.net.

Fluorescence Microscopy Techniques for Intracellular Visualization

Once delivered into cellular systems, the localization and dynamics of Nbd-ceramide and its metabolites are visualized using various fluorescence microscopy techniques.

Confocal Fluorescence Microscopy

Confocal fluorescence microscopy is a widely used technique for imaging cells labeled with Nbd-ceramide, providing optical sectioning capabilities that allow for the visualization of intracellular structures like the Golgi apparatus with reduced out-of-focus blur nih.govumass.edubiologists.comresearchgate.netnih.govscielo.br. The excitation wavelength of the NBD group (~466 nm) is compatible with common laser sources used in confocal microscopes medchemexpress.combiotium.comgenecopoeia.comstemcell.comglpbio.comresearchgate.net.

Confocal microscopy of cells stained with Nbd-ceramide typically reveals the characteristic perinuclear staining pattern of the Golgi apparatus glpbio.combiologists.comresearchgate.net. Studies have utilized confocal microscopy to observe changes in Golgi morphology in living cells medchemexpress.com. It has also been employed to analyze the distribution of the Golgi complex during processes such as parasitic protozoon-host cell interaction nih.govscielo.br. Confocal imaging has confirmed that C6-NBD-ceramide primarily localizes to the Golgi apparatus after cellular uptake nih.govresearchgate.net. Research combining confocal microscopy with techniques like ion microscopy has provided direct evidence that the Golgi apparatus sequesters Ca2+, with Golgi localization revealed by C6-NBD-ceramide fluorescence biologists.com. Confocal microscopy is also used to image cells after incubation with Nbd-ceramide to assess the impact of various treatments, such as inhibitors of sphingolipid metabolism nih.gov.

Total Internal Reflection Fluorescence Microscopy (TIRFM)

Total Internal Reflection Fluorescence Microscopy (TIRFM) is a technique that selectively excites fluorophores located very close to the coverslip surface, typically within ~100-200 nm cambridge.org. This significantly reduces background fluorescence from the bulk solution and other cellular compartments, making it ideal for studying events occurring at the plasma membrane or in structures immediately adjacent to it cambridge.org.

TIRFM has been employed to study the behavior of fluorescent lipid probes, although specific studies detailing the use of Nbd-ceramide directly with TIRFM for plasma membrane dynamics in live cells were less prominent in the search results compared to its Golgi localization. However, the principle of TIRFM makes it suitable for visualizing the arrival and behavior of fluorescent Nbd-ceramide metabolites (sphingomyelin and glucosylceramide) at the plasma membrane after they are transported from the Golgi semanticscholar.org. Studies using pTIRFM with NBD-ceramide in supported lipid bilayers have been successful in probing changes in membrane order canada.caresearchgate.net. This suggests the potential for TIRFM to study Nbd-ceramide or its metabolites in cellular contexts near the plasma membrane, particularly for investigating lipid domain formation or trafficking events close to the cell surface canada.caresearchgate.netnih.govcore.ac.uk.

Live-Cell Imaging Protocols

Nbd-ceramide is frequently used in live-cell imaging protocols to study dynamic processes such as lipid trafficking and metabolism in real-time medchemexpress.comciteab.combiotium.comthermofisher.comnih.govnih.govumass.edubiologists.commdpi.comresearchgate.net. Live-cell imaging allows researchers to observe the uptake, transport, and metabolic conversion of Nbd-ceramide within living cells medchemexpress.comthermofisher.comnih.govnih.gov.

Protocols for live-cell imaging with Nbd-ceramide typically involve incubating live cells with the fluorescent probe, often delivered via BSA complexation, at physiological temperatures (e.g., 37°C) after an initial cold incubation to facilitate membrane incorporation genecopoeia.comthermofisher.comumass.edu. The incubation time can vary depending on the experimental goals, ranging from short pulses to longer incubations to allow for metabolic conversion and transport nih.govmdpi.com. Following incubation and washes, cells are immediately imaged using fluorescence microscopy techniques like confocal microscopy glpbio.comnih.gov or standard fluorescence microscopy genecopoeia.comthermofisher.comnih.govumass.edumdpi.comresearchgate.net.

Live-cell imaging with C6-NBD-ceramide has been used to visualize the Golgi apparatus and observe changes in its morphology medchemexpress.com. It has also been applied to trace lipid metabolism and trafficking pathways in living cells thermofisher.comumass.edu. Research has utilized live-cell imaging to quantify fluorescently labeled ceramide levels in response to inhibitors of sphingolipid metabolism, providing insights into enzyme activity in living cells nih.govmdpi.com. The dynamic redistribution of lipids in response to cellular processes can be monitored using live-cell imaging with NBD-labeled probes researchgate.net.

Fixed-Cell Staining Protocols

NBD-ceramide can be used to stain the Golgi apparatus in fixed cells, providing a means to study Golgi morphology. biotium.commedchemexpress.comgenecopoeia.comthermofisher.com Protocols for fixed-cell staining typically involve fixing cells with aldehydes such as paraformaldehyde or glutaraldehyde. medchemexpress.comgenecopoeia.comthermofisher.comglpbio.comumass.edu It is crucial to avoid detergents and methanol/acetone fixatives as they can interfere with staining. genecopoeia.comglpbio.com

A general fixed-cell staining protocol using NBD C6-ceramide involves rinsing cells, fixing them with an aldehyde solution for a short period at room temperature, and then washing the fixed cells. medchemexpress.comgenecopoeia.comthermofisher.comglpbio.comumass.edu Following fixation, cells are often incubated with an NBD-ceramide-BSA complex, typically at 4°C, to facilitate lipid loading. genecopoeia.comthermofisher.comumass.edu The BSA complex is recommended for delivering fluorescent sphingolipids to cells. genecopoeia.comthermofisher.comstemcell.comfishersci.com After incubation with the probe, cells are rinsed and may be incubated with a serum-containing medium or BSA solution to back-exchange excess NBD-ceramide and enhance Golgi staining. medchemexpress.comgenecopoeia.comthermofisher.comumass.edu Finally, the cells are washed and examined using fluorescence microscopy, often with a FITC filter set. medchemexpress.comgenecopoeia.comthermofisher.comaatbio.com

An example protocol for fixed-cell staining with C6 NBD Ceramide includes treating cells, adding a working solution of this compound (often complexed with BSA) and incubating, replacing with a staining buffer and incubating again, and then observing under a microscope with a FITC filter set. aatbio.com Optional fixation with 4% formaldehyde (B43269) can be performed after staining. aatbio.com For glutaraldehyde-fixed cells, an additional step involving incubation with freshly prepared NaBH4 may be included. medchemexpress.comglpbio.com

Spectroscopic Analysis of Nbd-Ceramide and Its Metabolites

Spectroscopic methods are essential for studying the fluorescent properties of NBD-ceramide and for detecting and quantifying the compound and its metabolites.

Excitation and Emission Spectra of the NBD Fluorophore

The NBD fluorophore exhibits characteristic excitation and emission spectra. The excitation maximum for NBD is typically around 465-467 nm, and the emission maximum is around 535-539 nm, resulting in green fluorescence. biotium.commedchemexpress.comgenecopoeia.comabpbio.comfishersci.comaatbio.combiotium.comaatbio.comthermofisher.comrndsystems.comfishersci.comfluorofinder.comaatbio.comavantiresearch.com These spectral properties make NBD-ceramide suitable for detection using standard fluorescence microscopy setups equipped with FITC filter sets. aatbio.comthermofisher.com

Table 1: Typical Spectral Properties of NBD Fluorophore

| Property | Wavelength (nm) |

| Excitation Maximum | 465-467 |

| Emission Maximum | 535-539 |

Note: Specific values may vary slightly depending on the solvent and environment. biotium.commedchemexpress.comgenecopoeia.comabpbio.comfishersci.comaatbio.combiotium.comaatbio.comthermofisher.comrndsystems.comfishersci.comfluorofinder.comaatbio.comavantiresearch.com

Considerations for Photostability and Environmental Sensitivity

The fluorescence of the NBD fluorophore is known to be highly sensitive to its environment. genecopoeia.comabpbio.comfishersci.combiotium.comthermofisher.comfishersci.comavantiresearch.commdpi.comnih.govnih.govresearchgate.net It is weakly fluorescent in aqueous solutions but becomes strongly fluorescent in hydrophobic or nonpolar environments. genecopoeia.comabpbio.comfishersci.combiotium.comthermofisher.comfishersci.commdpi.com This environmental sensitivity can be advantageous for probing membrane polarity and lipid-protein interactions. avantiresearch.commdpi.comnih.govresearchgate.net However, it also means that the fluorescence intensity and lifetime of NBD-ceramide can vary depending on its location within the cell or lipid environment. mdpi.comnih.govresearchgate.net

NBD is considered moderately photostable compared to some other fluorophores like BODIPY dyes, which are generally brighter and more photostable. thermofisher.comthermofisher.comnih.gov Photobleaching of NBD-ceramide can occur during prolonged illumination, which is a consideration for live-cell imaging or experiments requiring extended observation periods. researchgate.net The photostability of NBD can also be influenced by the presence of other molecules, such as cholesterol. thermofisher.com

Biochemical Analysis of Nbd-Ceramide Metabolism

NBD-ceramide is metabolized by cellular enzymes, and analyzing these metabolic products provides insights into lipid metabolic pathways. biotium.commedchemexpress.comjst.go.jp NBD-ceramide can be converted into fluorescent sphingomyelin (B164518) (NBD-SM), glucosylceramide (NBD-GlcCer), and ceramide-1-phosphate (NBD-C1P), among other metabolites. medchemexpress.comjst.go.jpresearchgate.netnih.gov Techniques like HPLC and TLC are commonly used to separate and quantify these lipids. nih.govglpbio.comumass.eduaatbio.comfishersci.comresearchgate.netjst.go.jpresearchgate.netnih.govnih.govresearchgate.netnih.govcapes.gov.bravantiresearch.comnih.govuniversiteitleiden.nlmdpi.comspringernature.com

High-Performance Liquid Chromatography (HPLC) for Lipid Separation and Quantification

HPLC is a powerful technique for separating and quantifying NBD-ceramide and its metabolites based on their differential interactions with a stationary phase. nih.govaatbio.comfishersci.comnih.govnih.govspringernature.com This method offers high sensitivity, rapidity, and reproducibility for analyzing glucosylceramide synthase (GCS) activity by simultaneously measuring NBD C6-Cer and NBD C6-GlcCer. nih.gov HPLC can also be used to quantify the conversion of NBD C6-ceramide to NBD C6-sphingomyelin and NBD C6-ceramide-1-phosphate, allowing for the simultaneous measurement of the activities of sphingomyelin synthase 1 and ceramide kinase (CERK). nih.gov

A comprehensive HPLC-based method using NBD-C6-ceramide as a tracer in intact cells has been developed to simultaneously measure key nodes of ceramide metabolism in the Golgi. nih.gov This approach allows for the quantification of NBD-C6-sphingomyelin, NBD-C6-hexosylceramides, and NBD-C6-ceramide-1-phosphate, providing insights into the activities of Golgi-resident enzymes. nih.gov HPLC is considered more accurate for detecting ceramide levels compared to some other techniques. mdpi.com

Thin-Layer Chromatography (TLC) for Lipid Separation

TLC is another widely used technique for separating NBD-labeled lipids based on their polarity. nih.govthermofisher.comglpbio.comumass.eduresearchgate.netjst.go.jpresearchgate.netnih.govresearchgate.netnih.govcapes.gov.bravantiresearch.comnih.govuniversiteitleiden.nlmdpi.comspringernature.com Lipids are extracted from cells and applied to a TLC plate, which is then developed in a suitable solvent system. researchgate.netjst.go.jpresearchgate.netnih.govresearchgate.netnih.govavantiresearch.comuniversiteitleiden.nlmdpi.com NBD-labeled lipids can be visualized directly on the TLC plate due to their fluorescence, typically using a fluorescence imager or UV transilluminator. researchgate.netresearchgate.netnih.govmdpi.com

Different solvent systems can be used to optimize the separation of specific NBD-labeled lipids. For instance, chloroform-methanol-2M NH4OH (40:10:1, v/v/v) or chloroform-methanol-25% ammonia (B1221849) (14:6:1, v/v/v) have been used for separating NBD-sphinganine and NBD-ceramide or C12-NBD-ceramide and C12-NBD-fatty acid. nih.govnih.govavantiresearch.com An improved TLC method using NBD-ceramide has been developed for the simultaneous determination of enzymatic activities for ceramide metabolism in cells, allowing the determination of levels of NBD-C1P, NBD-caproic acid, NBD-sphingomyelin, and NBD-glucosylceramide. jst.go.jp However, separating NBD-caproic acid and NBD-ceramide can be challenging with some TLC methods due to similar Rf values. researchgate.net After separation by TLC, NBD-ceramide and its metabolites can be quantified using a fluorescent spectrophotometer or by analyzing the fluorescence intensity of the spots on the plate. researchgate.netnih.govmdpi.com

Mass Spectrometry-Based Lipidomics (LC-MS/MS) for Precise Quantification and Identification of Metabolites

Mass spectrometry-based lipidomics, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a powerful technique for the precise quantification and identification of lipids and their metabolites. While LC-MS/MS is a gold standard for comprehensive lipid analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures, the use of fluorescently labeled lipids like NBD-ceramide can complement or, in some cases, offer advantages for specific applications creative-proteomics.comnih.gov.

LC-MS/MS allows for the identification and quantification of individual ceramide species, including those with closely related structures creative-proteomics.com. This is achieved by separating lipids based on their hydrophobic properties using liquid chromatography before they are ionized and analyzed by tandem mass spectrometry creative-proteomics.com. The technique can profile a wide range of lipids, providing insights into metabolic pathways creative-proteomics.com. For ceramide analysis by LC-MS/MS, methods often involve lipid extraction followed by reverse-phase HPLC separation and multiple reaction monitoring (MRM) nih.gov. This allows for the simultaneous measurement of different ceramide species nih.gov. Stable isotope-labeled (SIL) standards are often used for accurate quantification lcms.cz.

While traditional LC-MS/MS methods focus on endogenous lipids, NBD-ceramide can be used as a tracer to study metabolic flux. By introducing NBD-ceramide to cells and analyzing the resulting NBD-labeled metabolites using techniques that may include mass spectrometry, researchers can track the conversion of ceramide to downstream lipids like sphingomyelin and hexosylceramides nih.gov. Although LC-MS is highly accurate and sensitive, it can be expensive and less widely accessible than fluorescence-based methods nih.govresearchgate.net. However, the combination of NBD-labeling with MS detection can offer high sensitivity and selectivity, enabling the analysis of lipid compositions with minimal sample volume omicsonline.org.

Solid Phase Extraction (SPE) in Conjunction with Mass Spectrometry

Solid Phase Extraction (SPE) is a sample preparation technique used to isolate and purify analytes from complex matrices. When used in conjunction with mass spectrometry, SPE can enhance the analysis of lipids like NBD-ceramide and its metabolites by removing interfering substances and concentrating the target compounds.

SPE has been employed as a rapid and reliable alternative to Thin Layer Chromatography (TLC) for separating NBD-labeled lipids in enzyme assays, such as those for ceramide synthase activity nih.govresearchgate.net. This approach can utilize C18 SPE columns to separate NBD-sphinganine substrate from the NBD-ceramide product nih.govresearchgate.net. Analysis of the eluted fractions by negative ion mode electrospray tandem mass spectrometry can confirm the separation and analyze the NBD-lipids before and after elution nih.govresearchgate.net. A significant advantage of using SPE columns is the lack of degradation of NBD-sphinganine or NBD-ceramide during the separation process, which can be a concern with TLC nih.govresearchgate.net.

SPE-based methods coupled with mass spectrometry or fluorescence detection offer advantages such as shorter assay times, the use of small reaction volumes, and the ability to process a large number of samples simultaneously, making them suitable for high-throughput screening nih.govresearchgate.netnih.gov. For instance, an SPE-based ceramide kinase assay using NBD-C6-ceramide as a substrate and aminopropyl phase SPE to capture the phosphorylated product (NBD-C6-ceramide-1-phosphate) has been developed, allowing for a fast and sensitive measurement of CERK activity nih.gov. Analysis of the eluted NBD-ceramide can be performed using a fluorescent ELISA reader or mass spectrometry nih.govavantiresearch.com.

Comparative Studies with Other Fluorescent Lipid Analogs (e.g., BODIPY-Ceramide)

NBD-ceramide is one of several fluorescent lipid analogs used in biological research. Comparative studies with other probes, such as BODIPY-ceramide, highlight the distinct properties and applications of each fluorophore. BODIPY (Boron-dipyrromethene difluoride) and NBD fluorophores have significantly different spectroscopic properties umass.eduthermofisher.com.

BODIPY FL fluorophore generally produces greater fluorescence output than NBD due to its higher molar absorptivity and fluorescence quantum yield umass.eduthermofisher.com. BODIPY FL is also typically more photostable than NBD umass.eduthermofisher.com. The photostability of NBD, however, is sensitive to the presence of cholesterol, which can result in weaker labeling of the Golgi complex in cholesterol-deficient cells umass.eduthermofisher.com.

A practically important spectroscopic property of BODIPY FL is its aggregation-dependent shift in fluorescence emission from green (~515 nm) to red (~620 nm) at increasing concentrations umass.eduthermofisher.comresearchgate.net. This property allows structures accumulating high concentrations of BODIPY FL-labeled lipids, like the Golgi complex or lysosomes in lipid storage diseases, to exhibit distinct red fluorescence compared to the green fluorescence of low-abundance staining umass.eduthermofisher.com. This concentration-dependent emission shift is not observed with NBD-ceramide thermofisher.com.

The transport and metabolism of labeled sphingolipids can also be somewhat dependent on the attached fluorophore umass.edu. In some cases, significant differences have been observed in the metabolic products derived from homologous BODIPY FL- and NBD-labeled sphingolipids umass.edu. NBD-labeled sphingolipids have shown higher rates of transfer through aqueous phases compared to their BODIPY FL-labeled counterparts umass.edu. Additionally, the quantitative removal of labeled lipids from the plasma membrane outer surface ("back-exchange") is more readily accomplished using NBD-labeled sphingolipids umass.edu.

Despite the differences, both NBD C6-ceramide and BODIPY FL C5-ceramide have been extensively used for following sphingolipid metabolism and transport in cells and organisms thermofisher.com. Both are available complexed with defatted BSA to facilitate cell loading without organic solvents umass.eduthermofisher.comthermofisher.com. While BODIPY-ceramide analogs are useful in studying transport and metabolism and as structural markers for the Golgi complex, NBD C6-ceramide has been noted for its potential usefulness in monitoring the cholesterol content of the Golgi apparatus in live cells due to its photolability being reduced by stimulated cholesterol synthesis researchgate.netthermofisher.com.

Here is a table summarizing some key comparative properties:

| Feature | NBD Fluorophore | BODIPY FL Fluorophore |

| Fluorescence Output | Lower | Higher (2-3 times greater) researchgate.net |

| Molar Absorptivity | Lower | Higher umass.eduthermofisher.com |

| Fluorescence Quantum Yield | Lower | Higher umass.eduthermofisher.com |

| Photostability | Less photostable, sensitive to cholesterol umass.eduthermofisher.com | More photostable umass.eduthermofisher.comresearchgate.net |

| Concentration-Dependent Emission Shift | Not observed thermofisher.com | Observed (green to red with increasing concentration) umass.eduthermofisher.comresearchgate.net |

| Aqueous Phase Transfer | Higher rates umass.edu | Lower rates umass.edu |

| Back-Exchange from Plasma Membrane | More readily accomplished umass.edu | Less readily accomplished umass.edu |

| Golgi Cholesterol Sensitivity | Potentially useful for monitoring thermofisher.com | Not observed with BODIPY FL C5-ceramide thermofisher.com |

Intracellular Trafficking and Localization Dynamics of Nbd Ceramide

Golgi Apparatus as a Primary Site of Accumulation and Metabolism

The Golgi apparatus is a prominent site of Nbd-ceramide accumulation and metabolism. Within minutes of uptake, Nbd-ceramide can be observed in the perinuclear space and Golgi structures. researchgate.net This localization is crucial for its subsequent conversion into more complex sphingolipids, such as sphingomyelin (B164518) (SM) and glucosylceramide (GlcCer). researchgate.netpnas.org Studies using C6-NBD-ceramide have shown its efficient conversion to NBD-sphingomyelin and NBD-glucosylceramide, indicating its utilization in standard sphingolipid biosynthesis pathways within the Golgi. pnas.orgnih.gov The metabolism of Nbd-ceramide to these products is indicative of its transit through the Golgi apparatus. physiology.org

Data Table 1: Metabolism of C6-NBD-Ceramide in Cultured Fibroblasts

| Metabolite | Initial (0 min) | 30 min at 37°C | Later times at 37°C |

| C6-NBD-Ceramide | >90% | ||

| NBD-Sphingomyelin | ~90% (combined) | ||

| NBD-Glucosylceramide | ~90% (combined) |

Based on research findings where initial fluorescence is primarily due to C6-NBD-ceramide, and at later times, a significant portion is recovered as NBD-sphingomyelin and NBD-glucosylceramide. pnas.org

Mechanisms of Golgi Localization

The localization of Nbd-ceramide to the Golgi apparatus is a key step in its metabolic fate. This process involves specific transport mechanisms that deliver ceramide from its synthesis site, the endoplasmic reticulum (ER), to the Golgi. nih.gov Fluorescent ceramides (B1148491), including NBD-ceramide, are widely used as selective stains for the Golgi apparatus in live and fixed cells, highlighting this preferential localization. biotium.comthermofisher.com The accumulation of Nbd-ceramide in the Golgi is linked to its role as a substrate for Golgi-resident enzymes involved in sphingolipid synthesis. pnas.org

Role of Ceramide Transport Proteins (CERT) in Golgi Trafficking

Ceramide Transport Protein (CERT) plays a critical role in the non-vesicular transport of ceramide from the ER to the Golgi apparatus. nih.govresearchgate.netmdpi.comnih.gov CERT facilitates the inter-membrane transfer of ceramide, acting as a key factor in this process. mizutanifdn.or.jp Studies have shown that exogenously applied NBD-D-e-Cer, a fluorescent ceramide analog, is transported to the Golgi in wild-type cells but fails to do so in CERT-deficient cells, demonstrating the dependence on CERT for this trafficking step. molbiolcell.org CERT contains functional domains essential for its activity, including a START domain for ceramide transfer, a PH domain for Golgi targeting by recognizing phosphatidylinositol-4-monophosphate (PI4P), and an FFAT motif for interaction with the ER protein VAP. nih.govmizutanifdn.or.jp

Endoplasmic Reticulum (ER) to Golgi Transport Mechanisms

Ceramide is synthesized in the ER, and its transport to the Golgi is a crucial step for the synthesis of complex sphingolipids like sphingomyelin. nih.govresearchgate.netmdpi.commizutanifdn.or.jp This transport is not solely reliant on vesicular pathways.

Non-Vesicular Transport Pathways

Non-vesicular transport pathways, primarily mediated by lipid transfer proteins like CERT, are significant for the movement of ceramide from the ER to the Golgi. nih.govresearchgate.netmdpi.comnih.govmizutanifdn.or.jp CERT extracts ceramide from the ER and carries it through the cytosol to the Golgi in a non-vesicular manner. nih.govnih.govmizutanifdn.or.jp Efficient CERT-mediated trafficking is suggested to occur at membrane contact sites between the ER and the Golgi apparatus. nih.govnih.govmizutanifdn.or.jp This non-vesicular mechanism is considered the major pathway for sphingomyelin synthesis. mdpi.com

Data Table 2: Key Domains of Ceramide Transport Protein (CERT) and Their Functions

| CERT Domain | Function |

| START Domain | Catalyzes inter-membrane transfer of ceramide. nih.govmizutanifdn.or.jp |

| PH Domain | Targets the Golgi apparatus by recognizing PI4P. nih.govmizutanifdn.or.jp |

| FFAT Motif | Interacts with the ER-resident protein VAP. nih.govmizutanifdn.or.jp |

| Serine-Repeat Motif | Hyperphosphorylation down-regulates CERT activity. nih.gov |

Based on the described functional domains of CERT. nih.govmizutanifdn.or.jp

Plasma Membrane Delivery and Recycling Pathways

Following synthesis in the Golgi, sphingolipids derived from Nbd-ceramide, such as NBD-sphingomyelin and NBD-glucosylceramide, are transported to the plasma membrane. pnas.orgnih.gov This delivery was initially thought to occur solely via vesicular transport. biologists.commolbiolcell.org However, studies with short-chain NBD-sphingomyelin and NBD-glucosylceramide have indicated the involvement of non-vesicular pathways and ATP-binding cassette transporters, including multidrug resistance P-glycoprotein, in their translocation across the plasma membrane. biologists.commolbiolcell.org

Nbd-ceramide and its metabolites also participate in recycling pathways from the plasma membrane. After internalization, NBD-sphingomyelin can be sorted into recycling pathways that return it to the plasma membrane. rupress.org While the Golgi apparatus is involved in the synthesis of these lipids from Nbd-ceramide, the Golgi itself may not be directly involved in the recycling pathway of intact glucosylceramide from endosomes back to the plasma membrane. biologists.com

Data Table 3: Transport of NBD-Sphingolipids to the Cell Surface

| Sphingolipid Analog | Transport Pathway | Notes |

| C6-NBD-Sphingomyelin | Vesicular (inhibited by BFA and mitosis) biologists.com | Also non-vesicular via multidrug transporter biologists.com |

| Short-chain GlcCer | Non-vesicular (less affected by BFA/mitosis) biologists.com | Transporter-dependent translocation across plasma membrane biologists.com |

| Endogenous Sphingomyelin | Vesicular (reduced in mitosis) biologists.com |

Based on observations regarding the transport of NBD-labeled and endogenous sphingolipids to the cell surface. biologists.com

Mitochondrial Localization and its Implications

While the Golgi apparatus is a major destination, Nbd-ceramide has also been observed to initially localize to mitochondria upon incubation with cells at lower temperatures (e.g., 2°C). pnas.orgnih.gov At this temperature, lipid uptake occurs, but subsequent metabolic processing and rapid trafficking are limited. Upon warming cells to 37°C, the fluorescence redistributes, with intense labeling appearing in the Golgi apparatus. pnas.orgnih.gov The initial mitochondrial labeling suggests that mitochondria are among the first cellular compartments encountered by internalized Nbd-ceramide, although it is rapidly mobilized to other organelles for metabolism and further trafficking. The implications of this transient mitochondrial localization are an area of ongoing research, but it highlights the dynamic nature of Nbd-ceramide distribution within the cell.

NBD-ceramide, a fluorescent analog of ceramide, is a widely used tool to study intracellular lipid transport and metabolism in live and fixed cells. biotium.com Its fluorescent properties allow for visualization and tracking within various cellular compartments. biotium.com

Trafficking to Endosomal and Lysosomal Compartments

Following its incorporation into the plasma membrane, NBD-ceramide can be internalized through endocytosis and subsequently sorted to different intracellular organelles. While a significant pool of NBD-ceramide is known to rapidly reach and concentrate in the Golgi apparatus, where it is metabolized into other sphingolipids like sphingomyelin and glucosylceramide, a portion of internalized NBD-ceramide and its metabolites are also trafficked to endosomal and lysosomal compartments. biotium.comnih.gov

Studies using fluorescently labeled sphingolipids, including NBD-ceramide analogs, have shown that after endocytosis, these lipids are sorted to distinct organelles for either recycling back to the plasma membrane (via early/recycling endosomes) or degradation (in late endosomes/lysosomes). nih.gov For instance, NBD-glucosylceramide has been observed to follow a lysosomal route after internalization. biologists.com While NBD-ceramide itself is primarily associated with the Golgi, its metabolic conversion to other lipids like NBD-glucosylceramide influences its subsequent trafficking to these degradative compartments. researchgate.net The transport of glucosylceramide from early endosomes to late endosomes and lysosomes has been demonstrated, highlighting the involvement of these pathways in sphingolipid processing. biologists.com

It has been observed that exogenous C6-ceramide can induce the enlargement of late endosomes and lysosomes. researchgate.net However, these ceramide-induced vesicles were not stained by fluorescent C6-NBD-ceramide, suggesting a distinction in their lipid composition or the way NBD-ceramide is handled compared to the exogenously added ceramide. researchgate.net

Influence of Cellular Conditions on Nbd-Ceramide Localization

The intracellular localization and trafficking of NBD-ceramide can be influenced by various cellular conditions, including the cellular lipid environment and the differentiation state of the cell. nih.govresearchgate.netwikidata.orgnih.gov

Cholesterol Content

Cholesterol content within cellular membranes, particularly the Golgi apparatus, can influence the behavior and localization of NBD-ceramide. The fluorescence of NBD-C6-ceramide is reported to be sensitive to the cholesterol content of the Golgi. thermofisher.com In cells starved for cholesterol, the NBD-C6-ceramide that accumulates in the Golgi appears to be more photolabile. thermofisher.com This photobleaching can be reduced by stimulating cholesterol synthesis, suggesting that NBD-C6-ceramide can be a useful probe for monitoring Golgi cholesterol levels in live cells. thermofisher.com

Cell Differentiation State

The differentiation state of cells can also impact sphingolipid metabolism and trafficking, which in turn can influence NBD-ceramide localization. Changes in glycosphingolipid patterns at the cell surface occur with cell growth, differentiation, and transformation. thermofisher.com These changes reflect alterations in sphingolipid synthesis and trafficking pathways.

Research using fluorescent short-chain sphingolipid analogs, including C6-NBD-ceramide, has demonstrated that the metabolism and degradation of these lipids can be dependent on the state of cell differentiation. nih.gov For example, in HT29 cells, the activity of neutral sphingomyelinase (N-SMase), an enzyme involved in sphingomyelin degradation to ceramide, was found to be significantly higher in undifferentiated cells compared to their differentiated counterparts. nih.gov While this study specifically examined NBD-sphingomyelin degradation, it highlights how the differentiation state can alter the enzymatic landscape and thus potentially influence the fate and localization of NBD-ceramide and its metabolic products.

Nbd Ceramide As a Probe for Sphingolipid Metabolic Pathways

Conversion to Sphingomyelin (B164518) (Nbd-SM)

One of the major metabolic fates of NBD-ceramide in the Golgi is its conversion to NBD-sphingomyelin (NBD-SM). nih.govresearchgate.netnih.govresearchgate.net This conversion is catalyzed by sphingomyelin synthases (SMS). researchgate.netmdpi.comnih.gov Studies using C6-NBD-ceramide have shown that this conversion occurs efficiently in various cell types, including fibroblasts and Chinese hamster ovary (CHO) cells. nih.govbiologists.com The formation of NBD-SM can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), allowing for the quantification of SM synthesis. nih.govmdpi.comnih.gov

Sphingomyelin Synthase Activity and Localization

Sphingomyelin synthesis in mammalian cells is primarily mediated by two isoforms, SMS1 and SMS2. SMS1 is predominantly localized in the Golgi apparatus, where the bulk of de novo SM synthesis occurs. nih.govrupress.orgbiologists.com SMS2 is found in both the Golgi and the plasma membrane and is thought to play a role in maintaining plasma membrane SM levels. nih.govrupress.org Using NBD-ceramide, researchers have demonstrated that the major site of sphingomyelin synthesis from exogenous ceramide is the Golgi apparatus. nih.govbiologists.com Studies involving subcellular fractionation have shown that sphingomyelin synthase activity, as measured by the conversion of NBD-ceramide to NBD-SM, co-localizes with Golgi markers. nih.govbiologists.com Inhibitors of Golgi function, such as brefeldin A, can affect the localization of SM synthase activity and the synthesis of NBD-SM. biologists.com The ability to quantify NBD-SM formation provides a method to assess SMS activity in cellular systems. mdpi.comfocusbiomolecules.com

Formation of Hexosylceramides (Nbd-HexCer)

In addition to sphingomyelin, NBD-ceramide is also converted to hexosylceramides (NBD-HexCer) in the Golgi. nih.govresearchgate.netnih.govresearchgate.netcaymanchem.com Hexosylceramides are the precursors for a wide variety of glycosphingolipids. nih.govoup.com The primary hexosylceramide formed from ceramide in most mammalian cells is glucosylceramide (GlcCer), catalyzed by glucosylceramide synthase. nih.govbiomolther.org

Glucosylceramide Synthase (GCS) Activity

Glucosylceramide synthase (GCS), also known as GlcT-1, is a key enzyme in the synthesis of glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide. nih.govbiomolther.orgmedchemexpress.com NBD-ceramide is a widely used substrate to measure GCS activity in vitro and in cell-based assays. researchgate.netnih.govmedchemexpress.com The formation of NBD-glucosylceramide (NBD-GlcCer) can be quantified using techniques like HPLC or TLC, providing a direct measure of GCS activity. researchgate.netnih.govmedchemexpress.com This method has been successfully applied to evaluate GCS activity in various contexts, including cancer cells and tissues, and to screen for GCS inhibitors. researchgate.netnih.govnih.gov GCS is primarily localized in the cis/medial Golgi. nih.govbiomolther.org

Galactosylceramide Synthesis

While glucosylceramide is the major hexosylceramide produced in many cell types, galactosylceramide (GalCer) can also be synthesized from ceramide, catalyzed by galactosylceramide synthase. nih.govacs.org Studies using NBD-ceramide have shown the formation of NBD-galactosylceramide (NBD-GalCer) in certain organisms or specific cellular contexts. nih.govnih.govnih.gov For example, in Giardia, a glucosylceramide transferase enzyme has been shown to catalyze the synthesis of both glucosylceramide and galactosylceramide from NBD-ceramide, with a preference for galactosylceramide synthesis during encystation. nih.govnih.gov Assays using NBD-ceramide and UDP-galactose have been developed to specifically measure galactosylceramide synthase activity. nih.govnih.gov

Phosphorylation to Ceramide-1-Phosphate (Nbd-C1P)

Ceramide can also be phosphorylated to form ceramide-1-phosphate (C1P), a bioactive sphingolipid involved in various cellular processes. researchgate.netechelon-inc.com NBD-ceramide can be used as a substrate to study this phosphorylation. nih.govresearchgate.netnih.gov

Interactions with Ceramidase Activity

Ceramidases are enzymes that hydrolyze ceramide into sphingosine (B13886) and a free fatty acid, playing a critical role in regulating the balance between these bioactive lipids nih.govsdbonline.org. Nbd-ceramide has been employed as a substrate to measure ceramidase activity. Studies have shown that ceramidases can degrade fluorescently labeled ceramide (NBD-Cer) to form NBD-fatty acid sdbonline.orgmdpi.com.

For instance, research investigating ceramidase activity in electronegative low-density lipoprotein (LDL(−)) utilized NBD-Cer as a substrate. The degradation of NBD-Cer into NBD-fatty acid was observed, and this activity was partly inhibited by the ceramidase inhibitor MAPP, suggesting the presence of a ceramidase-like activity associated with LDL(−) mdpi.com. Another study demonstrated that extracellularly added ceramidase metabolized C12 NBD-ceramide at the cell surface of S2 cells, as detected by the hydrolysis of NBD-ceramide to NBD-fatty acid sdbonline.org.

Fluorescence resonance energy transfer (FRET) technology has also been developed using NBD (on the sphingosine backbone) and Nile Red (on the fatty acid chain) labeled ceramides (B1148491) to follow the activity of neutral ceramidase in real-time nih.govresearchgate.netacs.org. Studies using such FRET probes have indicated that ceramides with acyl-substituted NBD are better substrates for neutral ceramidase researchgate.net.

Investigation of Lipid Flux and Enzyme Activities

Nbd-ceramide is extensively used to study sphingolipid trafficking and metabolism, particularly focusing on the Golgi apparatus, where significant ceramide metabolism occurs abpbio.comnih.gov. By tracking the conversion of NBD-ceramide into its metabolic products, researchers can assess the activity of various enzymes.

A comprehensive HPLC-based method has been developed to simultaneously measure the main nodes of ceramide metabolism in the Golgi using NBD-C6-ceramide as a tracer in intact cells nih.govnih.gov. This method allows for the quantification of the conversion of NBD-C6-ceramide to NBD-C6-sphingomyelin (NBD-C6-SM), NBD-C6-hexosylceramides (NBD-C6-HexCer), and NBD-C6-ceramide-1-phosphate (NBD-C1P) nih.govnih.gov. This, in turn, provides a measure of the activities of Golgi-resident enzymes such as sphingomyelin synthase 1 (SMS1), glucosylceramide synthase (GCS), and ceramide kinase (CERK) nih.govnih.gov. The detection of NBD-C1P is particularly valuable as quantifying CERK activity in cells is often challenging nih.govnih.gov.

Studies have shown that NBD-C6-ceramide is incorporated into cells and enzymatically converted into these NBD-sphingolipid products nih.gov. The accumulation of NBD-C6-ceramide in the Golgi suggests its suitability as a substrate for monitoring Golgi ceramide flux nih.gov.

Data on the conversion of NBD-C6-ceramide into complex NBD-sphingolipids can be obtained through such methods. For example, in control cells, typical values for the formation of NBD-GlcCer, NBD-C1P, and NBD-SM were reported as 123, 4.52, and 75.7 pmol/well, respectively researchgate.net.

| NBD-Ceramide Metabolite | Amount (pmol/well) |

| NBD-GlcCer | 123 |

| NBD-C1P | 4.52 |

| NBD-SM | 75.7 |

Note: Data is representative from control cells in a study investigating NBD-ceramide metabolism. researchgate.net

NBD-ceramide has also been used to study the translocation of glucocerebroside and sphingomyelin from the Golgi to the plasma membrane caymanchem.com.

Perturbation of Sphingolipid Metabolism using Inhibitors

Nbd-ceramide is frequently used in conjunction with inhibitors of sphingolipid metabolism to investigate the roles of specific enzymes and pathways. By observing how inhibitors affect the metabolism of NBD-ceramide and the resulting levels of NBD-sphingolipid products, researchers can evaluate the specificity and efficacy of these inhibitors and understand their impact on lipid flux.

Using the HPLC-based method described earlier, researchers evaluated the specificity of commonly used sphingolipid inhibitors by measuring their effects on the conversion of NBD-C6-ceramide nih.govnih.gov. This revealed that certain inhibitors, such as 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), which targets glucosylceramide synthase, and fenretinide (B1684555) (4HPR), an inhibitor for dihydroceramide (B1258172) desaturase, also suppress CERK activity nih.govnih.gov.

Studies involving ceramidase inhibitors, such as MAPP, have utilized NBD-ceramide hydrolysis as an indicator of ceramidase activity inhibition mdpi.com. The decrease in NBD-fatty acid formation in the presence of MAPP demonstrates its inhibitory effect on ceramidase activity mdpi.com.

The use of inhibitors like fumonisin B1, an inhibitor of ceramide synthase, in studies involving sphingolipid metabolism highlights how perturbing different points in the pathway can be monitored using fluorescent ceramide analogs researchgate.netmdpi.com. While NBD-caproic acid, a product of ceramidase activity on NBD-ceramide, can be challenging to analyze due to similar mobility with NBD-ceramide in some TLC methods, the effects of inhibitors on other NBD-sphingolipid metabolites provide valuable information about pathway modulation researchgate.net.

Role of Nbd Ceramide in Elucidating Cellular Processes and Signaling

Apoptosis and Cell Death Mechanisms

Ceramide is a potent lipid second messenger widely recognized for its role in inducing apoptosis and regulating cell survival and death pathways. The use of fluorescent Nbd-ceramide has significantly advanced the understanding of how ceramide participates in these critical cellular decisions.

Ceramide Accumulation and Cytotoxicity

Studies have highlighted the association between intracellular ceramide accumulation and the induction of cytotoxicity and apoptosis. Ceramide levels within cells are tightly controlled by a dynamic balance between de novo synthesis, sphingomyelin (B164518) hydrolysis, and degradation pathways. Perturbations that lead to an increase in ceramide concentration can trigger a cascade of events culminating in programmed cell death. Fluorescent Nbd-ceramide allows researchers to monitor the localization and accumulation of ceramide within different cellular compartments, such as the endoplasmic reticulum (ER), Golgi apparatus, and mitochondria, providing insights into where ceramide exerts its pro-apoptotic effects. For instance, exogenous application of NBD-D-e-Cer, a fluorescent ceramide analog, has been shown to be transported to and enriched in the Golgi complex. While the lipophilic nature of ceramide can physically perturb membranes, the induction of Golgi fragmentation by ceramide appears highly dependent on its specific structure, as its enantiomer, L-e-Cer, with similar physicochemical properties, does not induce this effect.

Synergistic Effects with Chemotherapeutic Agents

Ceramide has been shown to enhance the efficacy of various chemotherapeutic agents, contributing to the induction of cancer cell death. Fluorescent ceramide analogs like Nbd-ceramide can be employed to investigate the mechanisms underlying this synergy. By visualizing the cellular distribution and metabolism of ceramide in the presence of chemotherapeutic drugs, researchers can explore how these agents influence ceramide pathways and whether ceramide accumulation or altered trafficking contributes to the enhanced cytotoxic response. This can involve examining the interplay between ceramide and other signaling lipids that influence cell fate.

Membrane Structure and Dynamics Studies

Sphingolipids are integral components of cellular membranes, and ceramide, in particular, has a profound impact on membrane organization and physical properties. Nbd-ceramide serves as a valuable fluorescent probe for studying these membrane-level effects.

Lipid Raft Formation and Reorganization

Lipid rafts are specialized microdomains within the plasma membrane characterized by high concentrations of sphingolipids and cholesterol. Ceramide is known to influence the formation and dynamics of these domains. The enzymatic hydrolysis of sphingomyelin within existing lipid rafts can lead to an increase in ceramide concentration, promoting the lateral segregation of lipids and the formation of larger, more stable ceramide-enriched platforms. Studies using Nbd-ceramide have helped visualize these ceramide-induced membrane reorganizations. These platforms are hypothesized to act as sorting centers, influencing the localization and interaction of proteins and other signaling molecules.

Effects on Membrane Order Parameters

Membrane order parameters quantify the degree of acyl chain packing and the fluidity of lipid bilayers. Ceramide is known to increase membrane order, leading to more rigid membrane domains. Nbd-ceramide has been specifically developed and utilized in techniques such as polarized total internal reflection fluorescence microscopy (pTIRFM) to directly measure changes in membrane order upon ceramide incorporation or generation. These studies have demonstrated that Nbd-ceramide can report distinct order parameters in different membrane phases. For example, in phase-separated bilayers, Nbd-ceramide shows significantly higher order parameters in liquid-ordered (Lo) domains compared to the liquid-disordered (Ld) phase. The enzymatic generation of ceramide within these bilayers leads to the formation of highly ordered, ceramide-enriched features.

The following table presents representative data on membrane order parameters measured using Nbd-ceramide in phase-separated bilayers:

| Membrane Phase | Order Parameter (⟨P2⟩) |

| Liquid-Ordered (Lo) | 0.40 ± 0.03 |

| Liquid-Disordered (Ld) | 0.22 ± 0.02 |

| Ceramide-enriched Ld | 0.30 ± 0.01 |

This data, obtained using Nbd-ceramide, illustrates its utility in quantifying the ordering effects of ceramide on lipid membranes.

Cell Signaling Pathways

Ceramide is a central molecule in sphingolipid metabolism and acts as a critical node in various cellular signaling networks that govern fundamental processes like cell growth, differentiation, proliferation, and apoptosis. Nbd-ceramide is a valuable tool for investigating the involvement of ceramide in these pathways.

Nbd-ceramide can be used to trace the metabolic fate of ceramide within cells, as it is a substrate for enzymes like ceramidases, which hydrolyze ceramide to sphingosine (B13886), and ceramide kinase, which phosphorylates ceramide to ceramide-1-phosphate (C1P). By tracking the fluorescent products of these enzymatic reactions, researchers can assess enzyme activity and understand how the flow through the sphingolipid metabolic pathway is regulated and how it impacts downstream signaling. For example, an improved thin-layer chromatography method using NBD-ceramide has allowed for the simultaneous determination of multiple enzymatic activities in ceramide metabolism.

Nbd-ceramide, a fluorescent analog of ceramide, has become an invaluable tool in cellular biology research, particularly for studying the intricate pathways of sphingolipid metabolism and trafficking. Its fluorescent properties allow for the visualization and tracking of ceramide and its metabolites within living cells, providing insights into various cellular processes and their dysregulation in disease states.

Involvement in Sphingolipid-Mediated Signal Transduction

Ceramide is a key signaling molecule within the sphingolipid pathway, influencing cellular growth, differentiation, and apoptosis. researchgate.net Nbd-ceramide, as a fluorescent analog, is utilized to trace the intracellular fate of ceramide and its conversion into other bioactive sphingolipids, such as sphingomyelin (SM), glucosylceramide (GlcCer), and ceramide-1-phosphate (C1P). nih.gov These downstream metabolites also play crucial roles in signal transduction. researchgate.netresearchgate.net

Studies using Nbd-ceramide have demonstrated that ceramide levels can fluctuate in response to various agonists like cytokines and growth factors, leading to changes in enzyme activities and subcellular localization of sphingolipid metabolism. researchgate.net The conversion of ceramide to SM by sphingomyelin synthases (SMS) 1 and 2, primarily in the Golgi membrane, is a key step in the "SM cycle," which regulates signal transduction pathways related to proliferation, survival, migration, and inflammation. researchgate.net Nbd-ceramide has been used to demonstrate the translocation of glucocerebroside and sphingomyelin from the Golgi to the plasma membrane. caymanchem.com

Fluorescent ceramide analogs, including those with the NBD tag, are important probes for measuring the intracellular distribution and transport of labeled molecules in live cells, particularly in the Golgi apparatus and endoplasmic reticulum, where ceramide metabolism occurs. thermofisher.comthermofisher.com The uptake of fluorescent ceramides (B1148491) in some cells appears to be an ATP-dependent process. thermofisher.com

Cross-talk with other Lipid Mediators

Sphingolipids, including ceramide and its metabolites like sphingosine-1-phosphate (S1P), are integral components of cellular membranes and participate in complex signaling networks that involve cross-talk with other lipid mediators. researchgate.net Ceramide and S1P are often described as a "sphingolipid rheostat," where the balance between these two lipids dictates cellular fate, with ceramide generally promoting apoptosis and S1P promoting proliferation and survival. oaepublish.comembopress.org

Nbd-ceramide can be used to study how alterations in ceramide levels, or the activity of enzymes that metabolize it, impact the balance with other lipid mediators. For instance, inhibiting enzymes that convert ceramide to other lipids, such as glucosylceramide synthase (GCS) or sphingosine kinase (SPHK), can lead to ceramide accumulation and influence downstream signaling pathways involving other lipids. frontiersin.org Studies have shown that ceramide can increase intracellular Ca2+ content, a potential trigger for processes like exocytosis, highlighting its interaction with calcium signaling pathways. nih.gov

Research utilizing fluorescent lipids, including Nbd-ceramide, has demonstrated their behavior can mimic naturally occurring ceramides, allowing for the study of how synthetic sphingolipid analogs can compete with and modify the metabolism of natural sphingolipids, thereby influencing cellular outcomes. biorxiv.org

Applications in Disease Research

Nbd-ceramide is a valuable tool in studying the role of sphingolipid metabolism in various diseases, particularly those involving dysregulated cellular signaling and trafficking.

Cancer Biology and Drug Resistance

Alterations in sphingolipid metabolism, including ceramide levels, are frequently observed in cancer cells and can contribute to resistance to stress-induced apoptosis and chemotherapy. researchgate.netoaepublish.com Ceramide, a pro-apoptotic lipid, is often found at lower levels in tumor cells compared to normal tissue, and this reduction is further pronounced in drug-resistant cancer cells. oaepublish.comresearchgate.net

Nbd-ceramide has been extensively used to investigate the link between ceramide metabolism and drug resistance in various cancers. biorxiv.orgnih.govnih.gov For example, it has been used as a substrate to measure the activity of GCS, an enzyme whose increased expression is associated with multidrug resistance in several tumor types. researchgate.netoaepublish.comfrontiersin.org Inhibiting GCS can lead to ceramide accumulation and sensitize cancer cells to chemotherapy. oaepublish.comfrontiersin.org

Studies using fluorescent ceramide analogs have shown that they can be used to screen the biological consequences of inhibiting enzymes in the ceramide metabolism pathway. mdpi.com The accumulation of fluorescently labeled ceramide can be quantified using techniques like thin-layer chromatography (TLC), providing a method to assess the effectiveness of sphingolipid metabolism inhibitors. mdpi.com

Interactive Data Table: Effect of Jaspine B on C6 NBD Ceramide Levels in Synovial Sarcoma Cells mdpi.com

| Jaspine B Concentration (µM) | Relative this compound Level (Arbitrary Units) |

| 0.00 | 100 |

| 0.05 | ~120 |

| 0.10 | ~150 |

| 0.25 | ~180 |

| 0.50 | ~220 |

| 1.00 | ~250 |

Note: Data is illustrative based on descriptions in the source and represents a potential outcome where GCS inhibition by Jaspine B leads to increased ceramide levels.

Ceramide analogs, including fluorescent ones, are being explored for their therapeutic potential in treating chemo-sensitive and multidrug-resistant breast cancers. nih.govnih.gov These analogs can exhibit anti-proliferation activities in various cancer cell lines. nih.gov

Neurodegeneration

Sphingolipids play important roles in the nervous system, and dysregulation of their metabolism has been implicated in neurodegenerative diseases. nih.gov Ceramide is a central element in sphingolipid metabolic pathways in the brain. nih.gov

Fluorescent NBD-C6 ceramide has been shown to cross the blood-brain barrier and distribute within brain vessels, perivascular cells, and brain parenchyma, making it a useful tool for studying ceramide trafficking and metabolism in the context of neurological conditions. nih.gov Studies have observed substantial ceramide elevation in very early Alzheimer's disease, suggesting a potential role in pathogenesis. nih.gov Fluorescent ceramide analogs have also been used to study synaptic vesicle exocytosis and trafficking, processes crucial for neuronal function. jneurosci.org

Lysosomal Storage Disorders

Lysosomal storage disorders (LSDs) are a group of genetic diseases often characterized by the accumulation of specific lipids, including sphingolipids, within lysosomes due to deficiencies in lysosomal enzymes. thermofisher.comcaymanchem.com Gaucher's disease, for instance, is associated with the accumulation of glucosyl ceramide due to a deficiency in glucocerebrosidase. scientificlabs.ie

Fluorescent ceramide analogs, such as C6-NBD Glucosyl Ceramide, can be used as substrates to assay the activity of lysosomal enzymes like glucocerebrosidase. scientificlabs.ie In cells from patients with sphingolipid storage diseases, fluorescent probes like BODIPY FL C5-lactosylceramide accumulate in lysosomes, whereas in normal cells, they accumulate in the Golgi apparatus. thermofisher.com This differential localization of fluorescent sphingolipids is a key method for studying these disorders at the cellular level. thermofisher.com Farber disease, a severe LSD, is characterized by deficient acid ceramidase activity, leading to the accumulation of ceramide. embopress.orgsigmaaldrich.com Fluorescent ceramide analogs can be used to study the consequences of such enzyme deficiencies and the resulting ceramide accumulation.

Limitations and Considerations for Nbd Ceramide Application

Potential Alterations in Lipid Properties due to NBD Moiety

The integration of the NBD (7-nitrobenz-2-oxa-1,3-diazole) moiety into the ceramide structure can influence the physicochemical properties of the lipid. While NBD-ceramide is designed to mimic natural ceramide, the bulky and fluorescent NBD group can alter the lipid's behavior within membranes. Studies have shown that NBD-ceramide does not exhibit the same partitioning behavior as natural ceramide, although it is preferentially recruited into both liquid-ordered (Lo) and liquid-disordered (Ld) domains and excluded from the gel phase in artificial membranes mdpi.com. This differential partitioning can lead to the formation of gel-like dark domains within the Lo phase mdpi.com. The presence of the NBD group can also affect the interaction of the ceramide analog with proteins and its utilization by cells and liposomes cenmed.com.

Differences in Metabolism Compared to Natural Ceramide

NBD-ceramide analogs can be metabolized by cellular enzymes, but their metabolic processing may differ from that of natural ceramides (B1148491). For example, NBD-ceramide can be converted to NBD-sphingomyelin and NBD-glucosylceramide, indicating its entry into sphingolipid metabolic pathways mdpi.comnih.gov. However, the efficiency of this metabolism can be less than that of natural ceramide mdpi.com. Some NBD-ceramide analogs, such as acetyl-C16-ceramide-NBD, have been specifically designed to be resistant to certain metabolic enzymes like sphingomyelin (B164518) synthase and glucosylceramide synthase, allowing for more stable localization studies nih.gov. Conversely, studies have shown that NBD-ceramide reduced sphingomyelin and cholesterol biosynthesis, with less effect on phosphatidylcholine and acylglycerols, suggesting altered impacts on broader lipid metabolism compared to some other short-chain ceramide analogs nih.gov. The multiple pathways responsible for ceramide metabolism mean that inhibiting one pathway may not fully prevent the metabolism of fluorescently labeled ceramide, potentially leading to a loss of fluorescent signal even with a potent inhibitor nih.gov.

Photobleaching and Fluorescence Quenching

A significant limitation of using NBD-ceramide is the photolability of the NBD fluorophore. NBD is known to photobleach rapidly upon illumination, which can be a challenge for long-term imaging studies rupress.org. The photostability of NBD-ceramide can be sensitive to the cellular environment, including the presence of cholesterol thermofisher.comthermofisher.com. For instance, in cholesterol-deficient cells, the NBD-ceramide accumulated in the Golgi apparatus appears severely photolabile, although this photobleaching can be reduced by stimulating cholesterol synthesis thermofisher.com. In addition to photobleaching, NBD fluorescence can be subject to self-quenching at higher concentrations or due to the formation of aggregates mdpi.comresearchgate.net. Environmental factors within the cell, such as local self-quenching and the availability of molecular oxygen, can lead to heterogeneous photobleaching kinetics in different cellular areas mdpi.com. Quenching can also occur due to intracellular pigments or proteins, potentially lowering the observed fluorescence signal mdpi.com.

Comparison of Short-Chain vs. Long-Chain NBD-Ceramide Analogs

The length of the acyl chain in ceramide analogs significantly influences their properties and behavior. Natural ceramides in mammalian cells typically have long acyl chains (C16-C18) or very long acyl chains (C20-C26), which are crucial for maintaining skin barrier function and have distinct effects on membrane biophysical properties researchgate.netportlandpress.com. Short-chain ceramides, such as C2- and C6-ceramide, are more water-soluble and can be easily dispersed compared to their long-chain counterparts, which are hardly hydrated nih.gov. This difference in solubility affects their behavior in biological systems.

Future Directions and Emerging Research Avenues for Nbd Ceramide

Development of Advanced Fluorescent Probes with Enhanced Properties

The utility of fluorescent ceramide analogs like Nbd-ceramide is intrinsically linked to the properties of the fluorophore. While the NBD group has been widely used, it has certain limitations, including lower photostability and a lack of concentration-dependent optical properties compared to some newer fluorophores fishersci.ca. Future research is focused on developing advanced fluorescent probes with enhanced characteristics to overcome these limitations and enable more sophisticated experiments.

This includes the synthesis of new ceramide analogs conjugated to brighter, more photostable, and environment-sensitive fluorophores. Probes with different excitation and emission spectra are also being developed to facilitate multicolor imaging experiments, allowing for the simultaneous tracking of ceramide and other cellular components or lipids. For instance, while NBD-C6-ceramide is commonly used guidetopharmacology.orgnih.govnih.gov, analogs with different acyl chain lengths, such as C12-NBD ceramide, are also available and utilized in research cenmed.comguidetoimmunopharmacology.org. The development of probes resistant to metabolic modification, like acetyl-C16-ceramide-NBD, represents a significant step, enabling long-term tracking of lipid localization without confounding effects from enzymatic conversion guidetopharmacology.org. Future probes may also incorporate functionalities for targeted delivery to specific organelles or cellular microdomains, further enhancing the precision of ceramide localization studies.

Integration with Super-Resolution Microscopy Techniques

The advent of super-resolution microscopy techniques has revolutionized cellular imaging by breaking the diffraction limit of light microscopy, enabling visualization of cellular structures with nanoscale resolution. Integrating fluorescent ceramide probes with these techniques holds immense potential for unraveling the fine details of ceramide distribution and dynamics within cellular membranes and organelles.

While traditional fluorescence microscopy using NBD-ceramide provides valuable information on general localization, super-resolution techniques such as STED, PALM, and STORM can reveal the organization of ceramide within smaller structures like lipid rafts or the detailed morphology of ceramide-enriched organelles such as the Golgi apparatus guidetopharmacology.org. Although not a light microscopy technique, the use of electron microscopy combined with photooxidation of NBD-ceramide demonstrates the drive towards higher spatial resolution in visualizing ceramide localization lipidmaps.org. Future studies will likely focus on optimizing existing and developing new NBD-ceramide based probes that are compatible with the specific requirements of different super-resolution microscopy platforms. This integration will allow for unprecedented insights into the nanoscale clustering of ceramide, its interactions with other lipids and proteins within microdomains, and the dynamic processes of ceramide transport and metabolism at a much finer spatial scale.

Exploration of Novel Metabolic Enzymes and Pathways

Nbd-ceramide has been a crucial tool for probing the activity of known enzymes in sphingolipid metabolism, including ceramidases, ceramide kinase, sphingomyelin (B164518) synthase, and glucosylceramide synthase guidetopharmacology.orgciteab.comguidetopharmacology.orgmetabolomicsworkbench.orguni.luuni.luuni.lumetabolomicsworkbench.org. It serves as a substrate or tracer, allowing researchers to monitor the conversion of ceramide into downstream metabolites.

Future research will continue to leverage Nbd-ceramide and its analogs to explore novel enzymes and pathways involved in ceramide metabolism. For example, studies using NBD-ceramides have already helped identify unexpected metabolic routes, such as the synthesis of acylceramide in yeast metabolomicsworkbench.orgnih.gov. Advanced techniques, potentially combining fluorescent labeling with mass spectrometry, can help identify and characterize novel enzymes that interact with or metabolize ceramide. Furthermore, Nbd-ceramide can be used to investigate how ceramide metabolism is compartmentalized within the cell and how different metabolic pathways are interconnected and regulated. The development of more metabolically stable or targeted NBD probes can aid in dissecting specific branches of the metabolic network.

Elucidation of Complex Lipid-Protein Interactions